Cas no 81-49-2 (1-Amino-2,4-dibromo-anthraquinone)

1-Amino-2,4-dibromo-anthraquinone structure
81-49-2 structure
Product Name:1-Amino-2,4-dibromo-anthraquinone
CAS No:81-49-2
MF:C14H7Br2NO2
MW:381.018882036209
MDL:MFCD00019155
CID:34251
PubChem ID:6681
Update Time:2025-11-01

1-Amino-2,4-dibromo-anthraquinone Chemical and Physical Properties

Names and Identifiers

    • 1-amino-2,4-dibromoanthraquinone
    • 1-Amino-2,4-dibromo-9,10-anthracenedione
    • 1-amino-2,4-dibromoanthracene-9,10-dione
    • 1-Amino-2,4-dibromanthrachinon
    • 2,4-Dibromo-1-anthraquinonylamine
    • 4-dibromoanthraquinone
    • 9,10-Anthracenedione,1-amino-2,4-dibromo
    • amino-1 bromo-2,4 antraquinone
    • Anthraquinone,1-amino-2,4-dibromo
    • Dibromoaminoanthraquinone
    • 4-14-00-00444 (Beilstein Handbook Reference)
    • 1-Amino-2, 4-dibromoanthraquinone
    • BRN 1993373
    • NSC3529
    • WLN: L C666 BV IVJ DZ EE GE
    • 9, 1-amino-2,4-dibromo-
    • LS-74
    • UNII-RF75O3IKOZ
    • A840149
    • EINECS 201-354-0
    • AI3-16445
    • 81-49-2
    • 1-Amino-2,4-dibromo-anthraquinone
    • E76133
    • CAS-81-49-2
    • STK803590
    • 1-Amino-2,4-dibromanthrachinon [Czech]
    • 1-amino-2,4-dibromanthraquinon
    • NCI-C55458
    • BBL013158
    • Anthraquinone, 1-amino-2,4-dibromo-
    • CHEMBL559749
    • DTXSID4039235
    • 1-AMINO-2,4-DIBROMOANTHRA-QUINONE
    • C19211
    • C14-H7-Br2-N-O2
    • NSC-3529
    • MFCD00019155
    • 1-amino-2,4-dibromo-9,10-anthraquinone
    • AE-641/00127034
    • 1-Amino-2,4-dibromoanthra-9,10-quinone
    • RF75O3IKOZ
    • HSDB 5241
    • 9,10-Anthracenedione, 1-amino-2,4-dibromo-
    • W-104207
    • NSC 3529
    • Q27155867
    • AC-13906
    • NAPROXENMETHYLESTER
    • AS-61164
    • 1-amino-2,4-dibromo-9,10-dihydroanthracene-9,10-dione
    • C14H7Br2NO2
    • Anthraquinone,4-dibromo-
    • CS-0188511
    • FT-0607312
    • CCRIS 5884
    • SCHEMBL3272427
    • l-amino-2,4-dibromoanthraquinone
    • 1-AMINO-2,4-DIBROMOANTHRAQUINONE [IARC]
    • NCGC00260131-01
    • AKOS000668885
    • Tox21_202582
    • DTXCID9052
    • CHEBI:82304
    • NS00038127
    • 1-Amino-2,4-dibromo-9,10-anthracenedione (ACI)
    • Anthraquinone, 1-amino-2,4-dibromo- (6CI, 7CI, 8CI)
    • DB-056532
    • NSC 3529; 1-Amino-2,4-dibromo-9,10-anthracenedione; 1-Amino-2,4-dibromo-9,10-anthraquinone; 1-Amino-2,4-dibromoanthraquinone; 2,4-Dibromo-1-anthraquinonylamine
    • MDL: MFCD00019155
    • Inchi: 1S/C14H7Br2NO2/c15-8-5-9(16)12(17)11-10(8)13(18)6-3-1-2-4-7(6)14(11)19/h1-5H,17H2
    • InChI Key: ZINRVIQBCHAZMM-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=C(C(=CC=2Br)Br)N)C(=O)C2C1=CC=CC=2

Computed Properties

  • Exact Mass: 378.88400
  • Monoisotopic Mass: 378.884354
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 0
  • Complexity: 414
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 4.1
  • Topological Polar Surface Area: 60.2

Experimental Properties

  • Color/Form: Red powder
  • Density: 1.8218 (rough estimate)
  • Melting Point: 226 ºC
  • Boiling Point: 550.4 °C at 760 mmHg
  • Flash Point: 286.7 °C
  • Refractive Index: 1.6220 (estimate)
  • Water Partition Coefficient: <0.1 g/100 mL at 23 ºC
  • Stability/Shelf Life: Stable.
  • PSA: 60.16000
  • LogP: 4.15040
  • Solubility: Slightly soluble in water.

1-Amino-2,4-dibromo-anthraquinone Security Information

  • Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
  • Safety Instruction: S26-S36/37/39
  • Risk Phrases:R36/37/38
  • TSCA:Yes
  • Storage Condition:Keep in a cool, dry, dark place, in a sealed container or cylinder. Keep away from incompatible materials, sources of ignition, and untrained people. Safety label area. Protect container / cylinder from physical injury.

1-Amino-2,4-dibromo-anthraquinone Customs Data

  • HS CODE:2922399090
  • Customs Data:

    China Customs Code:

    2922399090

    Overview:

    2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1-Amino-2,4-dibromo-anthraquinone Pricemore >>

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1-Amino-2,4-dibromo-anthraquinone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  16 h, 40 °C; 8 h, 100 °C
Reference
Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) - precursors for dyes and drugs
Malik, Enas M.; et al, Beilstein Journal of Organic Chemistry, 2015, 11, 2326-2333

Production Method 2

Reaction Conditions
1.1 Reagents: Bromine Solvents: Dimethylformamide ;  50 °C
Reference
Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) - precursors for dyes and drugs
Malik, Enas M.; et al, Beilstein Journal of Organic Chemistry, 2015, 11, 2326-2333

Production Method 3

Reaction Conditions
1.1 Reagents: Disodium sulfide Solvents: Water ;  15 min, 90 - 95 °C; 15 min, 90 - 95 °C
2.1 Reagents: Bromine Solvents: Acetic acid ;  6 h, reflux
2.2 Reagents: Sodium bisulfite Solvents: Water
Reference
A convenient and efficient process for the manufacture of benzenesulfonic acid, 2-((4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino)-5-methyl monosodium salt (C.I. Acid Blue 78) directly from anthraquinone
Ghaieni, H.; et al, Dyes and Pigments, 2008, 77(3), 483-486

Production Method 4

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Disperse red 60 from bromoamine acid wastes
Li, Shao-wen; et al, Jingxi Huagong Zhongjianti, 2013, 43(4), 39-41

Production Method 5

Reaction Conditions
1.1 Reagents: Bromine
Reference
Optimization of conditions of 1-aminoanthraquinone-2-sulfonic acid oxidative bromination
Gerasimov, S. V.; et al, Zhurnal Prikladnoi Khimii (Sankt-Peterburg), 1994, 67(6), 1043-5

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen bromide
Reference
Transformations of anthra[1,9-cd]isoxazol-6-ones in hydrohalic acids
Gornostaev, L. M.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1980, (11), 1471-3

Production Method 7

Reaction Conditions
1.1 Catalysts: Nitrobenzene
Reference
Trends in modern dye-chemistry. VIII
Ayyangar, N. R.; et al, Colourage, 1989, 36(20), 39-40

Production Method 8

Reaction Conditions
1.1 Reagents: Aluminum chloride Catalysts: Cyclohexene
Reference
Reaction of 6-oxo-6H-anthra[1,9-cd]isoxazoles with cyclohexene
Gornostaev, L. M.; et al, Zhurnal Organicheskoi Khimii, 1991, 27(8), 1762-4

Production Method 9

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  25 - 30 °C; 3 h, 65 - 70 °C
1.2 Reagents: Water ;  0.5 h, 60 °C
2.1 Reagents: Disodium sulfide Solvents: Water ;  15 min, 90 - 95 °C; 15 min, 90 - 95 °C
3.1 Reagents: Bromine Solvents: Acetic acid ;  6 h, reflux
3.2 Reagents: Sodium bisulfite Solvents: Water
Reference
A convenient and efficient process for the manufacture of benzenesulfonic acid, 2-((4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino)-5-methyl monosodium salt (C.I. Acid Blue 78) directly from anthraquinone
Ghaieni, H.; et al, Dyes and Pigments, 2008, 77(3), 483-486

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Hydrogen bromide Solvents: Methanol ;  5 min, 30 - 32 °C; 8 h, 30 - 32 °C
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  rt
Reference
Efficient, facile metal free protocols for the bromination of commercially important deactivated aminoanthracene-9,10-diones
Patil, Vilas V.; et al, Tetrahedron Letters, 2017, 58(26), 2608-2613

Production Method 11

Reaction Conditions
1.1 Catalysts: Aluminum chloride
Reference
Reaction of 6H-6-oxoanthra[1,9-cd]isoxazoles with alkyl phenyl ethers and dimethylaniline
Gornostaev, L. M.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(1), 224-7

Production Method 12

Reaction Conditions
1.1 Catalysts: Aluminum chloride
Reference
Reaction of 6H-6-oxoanthra[1,9-cd]isoxazoles with alkyl phenyl ethers and dimethylaniline
Gornostaev, L. M.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(1), 224-7

1-Amino-2,4-dibromo-anthraquinone Raw materials

1-Amino-2,4-dibromo-anthraquinone Preparation Products

1-Amino-2,4-dibromo-anthraquinone Suppliers

Amadis Chemical Company Limited
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(CAS:81-49-2)1-Amino-2,4-dibromo-anthraquinone
Order Number:A840149
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:48
Price ($):217.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:81-49-2)1-氨基-2,4-二溴-9,10-蒽醌
Order Number:LE1710163
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:34
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 1-Amino-2,4-dibromo-anthraquinone

Introduction to 1-Amino-2,4-dibromo-anthraquinone (CAS No. 81-49-2)

1-Amino-2,4-dibromo-anthraquinone, identified by the Chemical Abstracts Service Number (CAS No.) 81-49-2, is a significant heterocyclic compound that has garnered considerable attention in the field of chemical biology and pharmaceutical research. This compound belongs to the anthraquinone family, a class of molecules known for their diverse biological activities and industrial applications. The presence of both amino and bromo substituents on the anthraquinone core imparts unique chemical properties, making it a versatile intermediate in synthetic chemistry and a potential candidate for various therapeutic applications.

The structural framework of 1-Amino-2,4-dibromo-anthraquinone consists of a benzene-like core with three fused rings, where the first ring is a benzene ring and the other two are pyran derivatives. The introduction of bromine atoms at the 2 and 4 positions enhances its reactivity, allowing for further functionalization through cross-coupling reactions, nucleophilic substitutions, or as a precursor in polymer synthesis. The amino group at the 1 position provides a site for hydrogen bonding interactions, which can be exploited in drug design to improve binding affinity to biological targets.

In recent years, 1-Amino-2,4-dibromo-anthraquinone has been extensively studied for its potential applications in medicinal chemistry. Its derivatives have shown promise as inhibitors of various enzymes and receptors involved in metabolic disorders, cancer, and inflammatory diseases. For instance, researchers have explored its role as a scaffold in developing kinase inhibitors, where the bromine atoms facilitate selective binding to target proteins. Additionally, the compound’s ability to undergo metal-catalyzed coupling reactions has made it valuable in constructing complex molecular architectures essential for drug discovery.

One of the most intriguing aspects of 1-Amino-2,4-dibromo-anthraquinone is its utility in photodynamic therapy (PDT). Anthraquinone derivatives are known for their photosensitizing properties, and modifications such as bromination can enhance their efficiency in generating reactive oxygen species under light irradiation. This has led to investigations into its potential use as an antitumor agent, where it can selectively induce apoptosis in cancer cells upon exposure to light. Preliminary studies have demonstrated its efficacy in preclinical models, highlighting its therapeutic potential.

The synthesis of 1-Amino-2,4-dibromo-anthraquinone typically involves bromination of anthraquinone followed by selective amination. Advanced synthetic methodologies have been developed to improve yield and purity, including catalytic processes that minimize side reactions. These advancements have enabled researchers to produce larger quantities of the compound for both laboratory-scale investigations and industrial applications. The growing interest in green chemistry has also prompted efforts to optimize synthetic routes using environmentally benign solvents and catalysts.

From an industrial perspective, 1-Amino-2,4-dibromo-anthraquinone finds applications beyond pharmaceuticals. Its brominated structure makes it suitable for use as a monomer in the production of high-performance polymers with enhanced thermal stability and mechanical strength. These polymers are increasingly used in aerospace and automotive industries where durability under extreme conditions is crucial. Furthermore, its role as a dye intermediate has been explored due to its ability to form vibrant colors when incorporated into organic dyes.

The future directions of research on 1-Amino-2,4-dibromo-anthraquinone are promising and multifaceted. Ongoing studies aim to uncover new biological activities by modifying its structure further or exploring its interactions with different biomolecules. Computational modeling techniques are being employed to predict binding affinities and optimize drug-like properties before experimental validation. Such interdisciplinary approaches are expected to accelerate the discovery of novel therapeutic agents derived from this compound.

In conclusion,1-Amino-2,4-dibromo-anthraquinone (CAS No. 81-49-2) is a versatile compound with significant potential across multiple domains of chemistry and biology. Its unique structural features enable diverse applications ranging from drug development to advanced material science. As research continues to evolve,this compound is likely to remain at the forefront of innovation,contributing valuable insights into both fundamental science and practical applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:81-49-2)1-Amino-2,4-dibromo-anthraquinone
A840149
Purity:99%
Quantity:100g
Price ($):217.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:81-49-2)1-氨基-2,4-二溴-9,10-蒽醌
LE1710163
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email